molecular formula C15H16N6O2S2 B2819695 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097901-82-9

1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2819695
CAS No.: 2097901-82-9
M. Wt: 376.45
InChI Key: NXFOCTIQVXSRJW-UHFFFAOYSA-N
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Description

1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a combination of pyrazole, benzenesulfonyl, thiadiazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

    Materials Science: The compound’s properties may be explored for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved would depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S2/c22-25(23,14-4-2-13(3-5-14)21-7-1-6-16-21)20-10-8-19(9-11-20)15-12-17-24-18-15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFOCTIQVXSRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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